Lenalidomide-5'-CO-PEG1-C2-azide
Description
Foundational Principles of the Ubiquitin-Proteasome System in Protein Homeostasis
The Ubiquitin-Proteasome System (UPS) is the primary mechanism within eukaryotic cells for the selective degradation of proteins, playing a vital role in maintaining cellular health, or proteostasis. nih.govportlandpress.com This system ensures that misfolded, damaged, or otherwise non-functional proteins are removed, thereby regulating a vast array of cellular processes including cell cycle progression, DNA repair, and immune responses. nih.govyoutube.combritannica.com
The process is initiated through a three-step enzymatic cascade:
Activation: A ubiquitin-activating enzyme (E1) activates a small regulatory protein called ubiquitin in an ATP-dependent reaction. youtube.comfrontiersin.org
Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). youtube.comfrontiersin.org
Ligation: A ubiquitin ligase (E3) recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. portlandpress.comyoutube.com
This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation tag. youtube.com The polyubiquitinated protein is then recognized and degraded by a large protease complex called the 26S proteasome, which breaks it down into small peptides. youtube.comnih.gov The specificity of this system is largely conferred by the more than 600 different E3 ligases in humans, each responsible for recognizing a particular set of substrate proteins. researchgate.net
Evolution of Protein Degradation Strategies in Chemical Biology
The concept of harnessing cellular degradation pathways is built upon decades of foundational research. Initial observations in the 1960s of "autophagy," or cellular self-eating, provided the first clues. protein-degradation.org By the late 1970s and early 1980s, researchers identified a non-lysosomal, ATP-dependent proteolytic pathway, which led to the discovery of ubiquitin and its role in protein degradation. protein-degradation.orgcancer.gov These discoveries, which earned the 2004 Nobel Prize in Chemistry, laid the enzymological groundwork for the field. cancer.gov
The biological significance of the UPS was uncovered through studies in the mid-1980s and 1990s, revealing its essential functions. nih.gov The idea of hijacking the UPS for therapeutic purposes began to take shape in the 2000s with the development of the first PROTACs. protein-degradation.org Initially, these were large, peptide-based molecules. A major breakthrough came with the development of small-molecule PROTACs, fueled by the discovery of ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govcrimsonpublishers.com The serendipitous discovery that the drug thalidomide (B1683933) and its analogs, including lenalidomide (B1683929), function as "molecular glues" by binding to CRBN and inducing the degradation of specific proteins, provided clinical validation for targeted protein degradation and accelerated the field's growth. youtube.comnih.gov
Defining Proteolysis-Targeting Chimeras (PROTACs) and Their Modular Architecture
PROTACs are heterobifunctional molecules engineered to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govarxiv.org This induced proximity facilitates the formation of a ternary complex (E3 ligase-PROTAC-target protein), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.netnih.gov
The key to their function lies in their modular architecture, which consists of three distinct components: nih.govnih.gov
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the disease-causing protein targeted for destruction.
A ligand for an E3 Ubiquitin Ligase: This moiety recruits a specific E3 ligase.
A Linker: This chemical chain connects the POI ligand and the E3 ligase ligand, and its length and composition are critical for optimizing the formation and stability of the ternary complex.
Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically. After inducing ubiquitination, the PROTAC is released and can engage another target protein molecule, allowing for potent, event-driven pharmacology at sub-stoichiometric concentrations. nih.gov
Role of E3 Ubiquitin Ligases in PROTAC Design and Function
E3 ubiquitin ligases are the linchpin of the PROTAC mechanism, providing the specificity for substrate ubiquitination. nih.gov By recruiting a specific E3 ligase to a target protein that it would not normally interact with, a PROTAC effectively reprograms the cell's degradation machinery. nih.gov The choice of E3 ligase is a critical aspect of PROTAC design.
While over 600 E3 ligases exist, only a handful are currently widely used in PROTAC development, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netnih.gov The development of potent, small-molecule ligands for these ligases, such as thalidomide and its derivatives (lenalidomide, pomalidomide) for CRBN, has been a major driver of the technology. nih.govcrimsonpublishers.comnih.gov Researchers are actively working to discover ligands for new E3 ligases to expand the scope of TPD, which could enable more selective degradation of targets and potentially exploit the tissue-specific expression of different E3 ligases. researchgate.netnih.gov
Positioning Lenalidomide-5'-CO-PEG1-C2-azide within Contemporary TPD Research Paradigms
The compound This compound is not a complete PROTAC itself, but rather a crucial "degrader building block" used in their synthesis. tenovapharma.com It represents a key tool in the modular construction of novel PROTACs, embodying the core principles of the technology.
An analysis of its structure reveals its specific role:
Lenalidomide: This portion of the molecule functions as the E3 ligase ligand. Lenalidomide is well-established as a binder of the Cereblon (CRBN) E3 ligase. nih.govnih.gov
-CO-PEG1-C2-: This segment constitutes the linker. It is composed of a short Polyethylene (B3416737) Glycol (PEG) unit and an ethyl (C2) chain, providing the necessary spacing and physicochemical properties to connect the two functional ends of a future PROTAC.
-azide: The azide (B81097) group ([N-]=[N+]=N) is a highly useful reactive handle. It allows for straightforward and efficient conjugation to a POI ligand using "click chemistry," a class of reliable and specific chemical reactions.
Therefore, this compound is a pre-fabricated component that provides the E3 ligase-recruiting end and the linker, ready to be attached to a warhead for virtually any protein of interest. This modular approach significantly accelerates the discovery and optimization of new PROTACs, as researchers can synthesize a variety of degraders by simply "clicking" this building block onto different POI ligands. It is a central element in the research and development pipeline aimed at expanding the arsenal (B13267) of targeted protein degraders.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N6O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27) |
InChI Key |
VTQKKHGCROKXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Lenalidomide As a Cereblon Crbn Ligand in Chemical Probe and Protac Design
Structural Context of Immunomodulatory Drugs (IMiDs) as Molecular Glues
Immunomodulatory drugs (IMiDs), a class of compounds that includes thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues". nih.govbiorxiv.org These molecules facilitate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not normally interact. nih.govnih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. nih.govnih.gov
The core structure of IMiDs features a glutarimide (B196013) ring, which is essential for binding to CRBN, and a variable neosubstrate-binding moiety. nih.gov Subtle variations in the neosubstrate-binding part of the molecule can significantly alter the profile of recruited neosubstrates. nih.gov For instance, lenalidomide, pomalidomide, and avadomide (B1662804) have slight variations, while iberdomide (B608038) and CC-90009 exhibit more substantial differences in this region, leading to different neosubstrate specificities. nih.gov
The binding of an IMiD to CRBN occurs within a proposed substrate-binding pocket. nih.gov This interaction alters the surface of CRBN, creating a new interface that is recognized by the neosubstrate. nih.govnih.gov The IMiD, therefore, acts as a bridge, stabilizing the formation of a ternary complex composed of CRBN, the IMiD, and the neosubstrate. nih.govnih.gov This "molecular glue" mechanism is the foundation of the therapeutic effects of IMiDs and their application in the design of more advanced protein-degrading technologies like PROTACs. nih.govbiorxiv.org
Mechanisms of Lenalidomide-CRBN Interaction and Neosubstrate Recruitment
Lenalidomide, a key immunomodulatory drug (IMiD), exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov This interaction is central to its mechanism of action, which involves the recruitment of specific proteins, termed neosubstrates, to the CRL4
The binding of lenalidomide to CRBN is a prerequisite for its activity. nih.govscielo.org.za This interaction primarily involves the glutarimide ring of lenalidomide. scielo.org.za Structural studies have revealed that key residues within the CRBN binding pocket, such as tryptophan residues (Trp-380, Trp-386, Trp-400) and phenylalanine (Phe-402), play a crucial role in this interaction. nih.gov Specifically, the W380A mutation has been shown to completely abolish the binding of lenalidomide to CRBN. nih.gov
Once bound, lenalidomide acts as a "molecular glue," altering the substrate specificity of CRBN to recognize and recruit neosubstrates that it would not normally target. nih.govnih.gov This recruitment leads to the formation of a ternary complex consisting of CRBN, lenalidomide, and the neosubstrate. nih.gov
Key neosubstrates recruited by lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govnih.govecancer.org The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma activity of lenalidomide. nih.govnih.govecancer.org The recruitment of these transcription factors is mediated by a specific structural motif within them, often a β-hairpin containing a conserved glycine (B1666218) residue. acs.org The degradation of CK1α is particularly relevant in the context of del(5q) myelodysplastic syndrome (MDS). nih.gov
It is important to note that the specific neosubstrates recruited can vary depending on the specific IMiD. For example, while lenalidomide recruits IKZF1, IKZF3, and CK1α, the thalidomide analog CC-122 has a strong effect on IKZF1/IKZF3 without significantly affecting CK1α levels. nih.gov This highlights the principle that minor structural modifications to the IMiD can alter the neosubstrate profile. acs.org
Strategic Importance of the Lenalidomide Moiety as an E3 Ligase Ligand in Degrader Building Blocks
The lenalidomide moiety has become a cornerstone in the design of degrader building blocks, particularly for Proteolysis Targeting Chimeras (PROTACs). tenovapharma.comresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govoup.com The strategic importance of lenalidomide stems from its well-characterized interaction with the E3 ligase Cereblon (CRBN) and its favorable physicochemical properties. researchgate.netnih.gov
Key advantages of using the lenalidomide moiety in PROTAC design include:
Established CRBN Engagement: Lenalidomide is a known and potent ligand for CRBN, one of the most frequently utilized E3 ligases in PROTAC development. researchgate.net This established interaction provides a reliable "anchor" for the PROTAC molecule to engage the cellular degradation machinery. nih.gov
Favorable Physicochemical Properties: Compared to its predecessor thalidomide, lenalidomide exhibits improved physicochemical properties, including better metabolic and chemical stability. nih.gov These characteristics are advantageous for developing drug-like PROTAC molecules.
High Degradation Efficiency: In some instances, lenalidomide-based PROTACs have demonstrated higher levels of induced target degradation compared to those based on other CRBN ligands like pomalidomide. nih.gov
Versatility in Linker Attachment: The lenalidomide structure offers multiple points for linker attachment, allowing for the synthesis of diverse PROTAC libraries to optimize for target degradation. nih.gov The development of "click chemistry" compatible derivatives, such as those with azide (B81097) groups, further simplifies the synthesis of PROTACs. medchemexpress.com
The lenalidomide moiety is a key component of degrader building blocks, which are pre-fabricated molecules containing the E3 ligase ligand and a linker with a reactive functional group. tenovapharma.com This modular approach allows for the straightforward conjugation of the building block to a ligand that binds a specific protein of interest, thereby accelerating the development of new PROTACs. tenovapharma.com For instance, "Lenalidomide-5'-CO-PEG1-C2-azide" is a degrader building block that contains the lenalidomide ligand, a PEG linker, and an azide functional group ready for conjugation. tenovapharma.com
The development of homo-PROTACs, which link two lenalidomide molecules, has also proven to be a valuable tool for studying CRBN biology. These molecules can induce the self-degradation of CRBN, providing insights into its function and the mechanisms of IMiD action. acs.org
Rational Design Principles for Lenalidomide Derivatives for PROTAC Applications
The rational design of lenalidomide derivatives for use in Proteolysis Targeting Chimeras (PROTACs) is a critical area of research aimed at optimizing the efficacy and selectivity of these protein degraders. biorxiv.orgnih.gov The goal is to create molecules that efficiently recruit a target protein to the E3 ligase Cereblon (CRBN) for degradation, while minimizing off-target effects. biorxiv.orgnih.gov
A key principle in the design of lenalidomide-based PROTACs is the understanding that the lenalidomide moiety serves as the CRBN-binding element, while a separate "warhead" binds to the protein of interest (POI). nih.gov These two components are connected by a chemical linker, the composition and length of which can significantly impact the PROTAC's properties and activity. nih.gov
Key design considerations include:
Modification of the Lenalidomide Core: Subtle modifications to the lenalidomide structure can influence its binding to CRBN and the subsequent recruitment of neosubstrates. nih.govacs.org For instance, modifications at the 6-position of the lenalidomide core have been shown to be essential for controlling neosubstrate selectivity. nih.gov A 6-fluoro lenalidomide derivative, for example, induced the selective degradation of IKZF1, IKZF3, and CK1α. nih.gov
Linker Optimization: The linker plays a crucial role in the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the target protein. nih.gov The length, rigidity, and chemical composition of the linker can all affect the potency and selectivity of the PROTAC. nih.gov The use of "click chemistry," employing azide-alkyne cycloaddition reactions, has become a valuable tool for rapidly generating libraries of PROTACs with varying linkers to identify optimal configurations. nih.govmedchemexpress.com
Attachment Point: The point at which the linker is attached to the lenalidomide molecule is a critical design parameter. Different attachment points can alter the orientation of the PROTAC within the ternary complex, thereby influencing its degradation efficiency.
Neosubstrate Specificity: A significant challenge in the design of lenalidomide-based PROTACs is that they can also induce the degradation of endogenous neosubstrates of CRBN, which can lead to undesired effects. nih.gov Therefore, a key design goal is to create derivatives that selectively degrade the intended target protein without affecting the levels of other neosubstrates. nih.gov
The development of computational and structural methods is becoming increasingly important in guiding the rational design of PROTACs. nih.gov These tools can help to predict how different linkers and modifications will affect the structure and dynamics of the ternary complex, thereby accelerating the identification of optimized PROTACs. nih.gov
Chemical Synthesis and Functionalization Strategies of Lenalidomide 5 Co Peg1 C2 Azide
Overview of Synthetic Routes to Lenalidomide (B1683929) Core Structures
The synthesis of the core lenalidomide structure is a critical first step. A common and well-documented method involves the hydrogenation of a nitro-intermediate, specifically 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. chemicalbook.comgoogle.com This process typically utilizes a palladium on carbon (Pd/C) catalyst. chemicalbook.comgoogle.com While early methods described this reaction being carried out at elevated pressures (around 50 psi), newer procedures have been developed that allow the reduction to proceed at atmospheric pressure, offering a significant advantage in terms of safety and scalability. google.com Alternative reducing agents to the palladium-catalyzed hydrogenation include the use of iron in the presence of ammonium (B1175870) chloride, though this may result in lower yields. nih.gov
Another key aspect of lenalidomide synthesis is the preparation of the nitro-intermediate itself. This is often achieved by coupling methyl 2-halomethyl-3-nitro-benzoate with 3-amino-piperidine-2,6-dione hydrochloride in the presence of an organic base. google.com The choice of solvent and base can influence the purity and yield of the final product. google.com The development of these synthetic routes has been driven by the need for efficient and high-purity production of lenalidomide, not only as a therapeutic agent in its own right but also as a foundational component for more complex molecules like PROTACs. google.comnih.gov
Table 1: Comparison of Synthetic Routes to Lenalidomide
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C, H₂ | 1,4-dioxane, 50 psi | ~36% | google.com |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 5% Pd/C, H₂ | Ethanol, 0.4 MPa, 40°C | 98.2% | chemicalbook.com |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Pd(OH)₂, H₂ | Not specified | Lower than Pd/C | nih.gov |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Iron, NH₄Cl | Not specified | Lower than Pd/C | nih.gov |
| L-glutamine methyl ester and methyl 2-bromomethyl-3-nitro-benzoate | 10% Pd/C, H₂ | Methanol, 50 psi | 51% | google.com |
Site-Specific Functionalization of Lenalidomide for Linker Attachment (e.g., 5'-position or analogous 4'-position)
To incorporate lenalidomide into a PROTAC, a linker must be attached at a specific position on the molecule. The 4'- and 5'-positions of the phthaloyl ring are common points of attachment. nih.govtocris.com The 4'-amino group of lenalidomide provides a convenient handle for derivatization. nih.gov For instance, alkylation or acylation at this position allows for the introduction of a linker. nih.govnih.gov Selective derivatization of the 4-amino position can be achieved using bromo or iodo-functionalized linkers in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov
Another strategy involves the use of 4- or 5-bromo substituted lenalidomide analogs, which can then undergo coupling reactions to attach the linker. nih.gov The choice of attachment point can significantly impact the properties of the resulting PROTAC, including its stability and ability to induce degradation of the target protein. nih.gov Studies have shown that attaching the linker at the 5-position of the phthalimide (B116566) can, in some cases, reduce the ability to degrade certain neosubstrates like IKZF1. nih.gov Conversely, PROTACs with a linker at the C-4 position of the phthalimide moiety have demonstrated improved stability. researchgate.net
Incorporation of Polyethylene (B3416737) Glycol (PEG1) Linkers in Degrader Scaffolds
Polyethylene glycol (PEG) chains are frequently used as linkers in PROTACs due to their synthetic accessibility, flexibility, and ability to modulate physicochemical properties such as solubility. nih.govnih.gov The incorporation of a short PEG1 linker, as seen in "Lenalidomide-5'-CO-PEG1-C2-azide", can be achieved through standard amide bond formation or other coupling chemistries. tenovapharma.com The hydrophilic nature of PEG can improve the water solubility of the PROTAC, which is often a challenge for these large, bivalent molecules. nih.govprecisepeg.com
The length of the PEG linker is a critical parameter that can influence the efficacy of the PROTAC. nih.govrsc.org Systematic variation of the PEG chain length allows for the optimization of the distance between the E3 ligase and the protein of interest, which is crucial for the formation of a stable and productive ternary complex. nih.gov While longer PEG chains can increase flexibility, they may also lead to reduced stability under certain physiological conditions. nih.gov Therefore, the use of a short PEG1 unit represents a balance between providing sufficient spacing and maintaining desirable drug-like properties.
Comparative Analysis of Linker Chemistries in Lenalidomide-Azide Derivatives
Alkyl vs. PEG Linkers: Alkyl chains are hydrophobic and can contribute to lower aqueous solubility, whereas PEG linkers are hydrophilic and can enhance it. nih.govprecisepeg.com However, PEG linkers may be more susceptible to metabolic degradation. nih.gov The choice between an alkyl and a PEG linker can also affect the conformational flexibility of the PROTAC, which in turn influences the stability of the ternary complex. nih.gov
Linker Attachment Point: As previously discussed, the point of attachment on the lenalidomide core (e.g., 4'- vs. 5'-position) can affect the stability and neosubstrate degradation profile of the resulting PROTAC. nih.govresearchgate.net For instance, lenalidomide-based conjugates have shown greater stability in aqueous media compared to their thalidomide (B1683933) counterparts, which is attributed to the absence of a carbonyl group in the phthalimide ring of lenalidomide. nih.gov
Linker Rigidity: The rigidity of the linker can also play a crucial role. While flexible linkers allow for more conformational freedom, which can be beneficial for the formation of the ternary complex, rigid linkers can pre-organize the molecule into a more favorable conformation, potentially leading to higher potency. acs.org
The synthesis of a library of lenalidomide-azide derivatives with varying linker compositions, lengths, and attachment points is a common strategy to empirically determine the optimal linker chemistry for a specific target protein. nih.gov This approach allows for the fine-tuning of the PROTAC's properties to achieve the desired degradation efficiency and selectivity.
Click Chemistry Methodologies for Conjugating Lenalidomide 5 Co Peg1 C2 Azide
Principles and Applications of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Assembly
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for assembling PROTACs from azide-functionalized precursors like Lenalidomide-5'-CO-PEG1-C2-azide. nih.govorganic-chemistry.org This reaction is a more efficient variant of the Huisgen 1,3-dipolar cycloaddition, which joins an azide (B81097) and a terminal alkyne to form a highly stable 1,2,3-triazole ring. mdpi.comnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and ensures high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov
Principles of CuAAC:
High Efficiency and Yield: The reaction proceeds rapidly under mild conditions, often in aqueous environments, and typically gives near-quantitative yields. nih.govorganic-chemistry.org
Specificity: The azide and alkyne groups are largely inert to other functional groups found in complex biomolecules, making the reaction highly specific and bioorthogonal. mdpi.commdpi.com
Formation of a Stable Linker Element: The resulting triazole ring is chemically robust and metabolically stable, serving as a rigid component within the PROTAC linker. nih.govnih.gov
Application in PROTAC Assembly: The modular nature of PROTACs is perfectly suited for CuAAC-mediated synthesis. nih.govmedchemexpress.com A researcher can take an azide-bearing E3 ligase ligand, such as this compound, and "click" it to a library of alkyne-modified ligands for various proteins of interest (POIs). This approach allows for the rapid and efficient synthesis of a diverse array of PROTAC molecules. medchemexpress.comrsc.org This strategy was successfully used to create a library of PROTACs based on the histone deacetylase (HDAC) inhibitor entinostat. medchemexpress.com The ability to quickly generate many PROTAC variants is crucial for optimizing the linker, the attachment points, and the ligands themselves to achieve maximum degradation potency. nih.govrsc.org
| CuAAC Reaction Parameters | Description | Relevance to PROTAC Synthesis |
| Reactants | Terminal Alkyne and Azide | This compound provides the azide; the POI ligand is functionalized with an alkyne. |
| Catalyst | Copper (I) salts (often generated in situ from Cu(II) with a reducing agent like sodium ascorbate). nih.gov | Enables rapid and regioselective ligation under mild, biocompatible conditions. organic-chemistry.orgmdpi.com |
| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov | Forms a stable, rigid, and metabolically robust part of the PROTAC linker. nih.gov |
| Key Advantage | High yield, specificity, and tolerance of various functional groups. organic-chemistry.orgcapes.gov.br | Facilitates the rapid, parallel synthesis of PROTAC libraries for efficient screening and optimization. medchemexpress.comnih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioorthogonal Conjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another powerful click chemistry reaction that, critically, does not require a cytotoxic copper catalyst. magtech.com.cn This makes it exceptionally well-suited for applications in living systems, earning it the "bioorthogonal" label. researchgate.net The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to form a stable triazole adduct. magtech.com.cn
Principles of SPAAC:
Bioorthogonality: The reaction proceeds spontaneously under physiological conditions without interfering with native biochemical processes.
Copper-Free: By eliminating the need for a copper catalyst, SPAAC avoids the cellular toxicity associated with heavy metals, making it ideal for in-cell and in-vivo applications. magtech.com.cnbiorxiv.org
Kinetics: The reaction rate is dependent on the specific structure of the strained alkyne, with various derivatives like dibenzocyclooctyne (DIBO) and difluorinated cyclooctyne (DIFO) developed to optimize reaction speed and stability. magtech.com.cnnih.gov
Application in Bioorthogonal Conjugation: In the context of PROTACs, SPAAC allows for the conjugation of molecules in more complex biological environments. For instance, an azide-functionalized PROTAC precursor, derived from a building block like this compound, can be reacted with a strained alkyne-tagged biomolecule, such as an antibody. rsc.org This approach has been used to create antibody-PROTAC conjugates for targeted delivery to specific cell types, such as breast cancer cells expressing HER2. rsc.org Furthermore, SPAAC is a key component of advanced strategies like CLIPTACs (in-cell click-formed proteolysis-targeting chimeras), where two smaller, more cell-permeable precursors (one with an azide, one with a strained alkyne) are administered and assemble into the full PROTAC molecule inside the target cell. medchemexpress.comnih.gov
Efficiency and Versatility of Azide Functionalization in Constructing Diverse PROTAC Libraries
The azide group on this compound is central to its utility as a PROTAC building block. Its small size, metabolic stability, and specific reactivity make it an ideal chemical handle for modular synthesis. mdpi.comnih.gov This functionalization enables the efficient and versatile construction of extensive PROTAC libraries, which is a critical step in the discovery and optimization of potent protein degraders. nih.govrsc.org
The core strategy involves using a single, validated E3 ligase ligand-linker construct, like this compound, as a universal anchor. broadpharm.com This anchor can then be systematically combined with a multitude of alkyne-functionalized "warheads" that target different proteins. This parallel synthesis approach allows researchers to rapidly explore how different target ligands, linker attachment points, and linker geometries affect the formation of the crucial ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation. nih.govexplorationpub.com For example, pomalidomide-based azides have been linked with alkynyl-tagged dasatinib (B193332) derivatives to produce potent BCR-ABL PROTACs. semanticscholar.org This modularity significantly accelerates the structure-activity relationship (SAR) studies needed to identify an optimal PROTAC candidate. nih.gov
| Feature of Azide Functionalization | Advantage in PROTAC Library Synthesis | Example Application |
| Specific Reactivity | Reacts exclusively with alkyne or strained alkyne partners via click chemistry. mdpi.com | Enables clean and high-yield conjugation without the need for protecting groups on the POI ligand. medchemexpress.com |
| Modularity | Allows a single azide-containing building block to be paired with a vast library of alkyne-containing partners. medchemexpress.combroadpharm.com | Rapidly generating hundreds of PROTAC variants to test different targets, linker lengths, and attachment points. nih.gov |
| Efficiency | Click reactions are typically fast and high-yielding, suitable for high-throughput synthesis formats. organic-chemistry.org | Assembling PROTAC libraries in multi-well plates for automated screening and activity assays. rsc.org |
| Versatility | Compatible with both CuAAC and SPAAC, allowing for synthesis in vitro or conjugation in more complex biological settings. medchemexpress.com | Creating a standard PROTAC library (CuAAC) or developing antibody-PROTAC conjugates (SPAAC). rsc.org |
Considerations for Linker Length and Composition in Click Chemistry Reactions
Linker Length: The length of the linker is crucial for enabling the formation of a stable and productive ternary complex. explorationpub.com A linker that is too short may cause steric clashes, preventing the target protein and E3 ligase from binding simultaneously. explorationpub.com Conversely, a linker that is too long might be overly flexible, leading to non-productive binding or off-target effects. rsc.org The optimal length is highly dependent on the specific target and E3 ligase pair. For example, in one study on estrogen receptor-α targeting PROTACs, a 16-atom chain length was found to be optimal. rsc.org Altering linker length by even a single ethylene (B1197577) glycol unit can abolish activity against one target while preserving it for another, thereby imparting selectivity. nih.gov
Linker Composition: The chemical makeup of the linker affects key physicochemical properties such as solubility, cell permeability, and stability. rsc.orgaxispharm.com
Hydrophilicity/Hydrophobicity: PEG-based linkers, like the one in this compound, are the most common type, used in over half of reported PROTACs. broadpharm.combiochempeg.com They enhance water solubility and can improve pharmacokinetic properties. jenkemusa.comprecisepeg.com In contrast, more hydrophobic alkyl linkers can improve cell penetration. axispharm.com
Flexibility/Rigidity: Flexible linkers (e.g., PEG and alkyl chains) allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation. arxiv.org However, some degree of rigidity, which can be introduced by aromatic rings or the triazole from a click reaction, can pre-organize the molecule into an active conformation and enhance binding. nih.govprecisepeg.com
Polarity and Intramolecular Interactions: The composition of the linker can influence the PROTAC's ability to form intramolecular hydrogen bonds or other interactions (e.g., π-π stacking). acs.org These interactions can shield polar surface areas, which has been shown to be a key factor in improving the passive cell permeability of VHL-recruiting PROTACs. acs.org
The choice of linker is therefore a critical optimization step in PROTAC design, with click chemistry providing the synthetic tools to efficiently explore a wide range of lengths and compositions. nih.gov
| Linker Characteristic | Effect on PROTAC Properties | Example |
| Length | Determines the distance and orientation between the POI and E3 ligase, affecting ternary complex stability and degradation efficiency. explorationpub.comrsc.org | Extending a lapatinib-based PROTAC linker by one PEG unit switched selectivity from dual EGFR/HER2 to EGFR-only. nih.gov |
| Composition (PEG vs. Alkyl) | Influences solubility, cell permeability, and oral absorption. biochempeg.comprecisepeg.com | PEG linkers increase hydrophilicity and water solubility, while alkyl linkers are more hydrophobic. axispharm.com |
| Rigidity | Affects conformational flexibility; rigid elements can stabilize a productive conformation. nih.govprecisepeg.com | The triazole ring formed by click chemistry adds a rigid, planar, and metabolically stable unit to the linker. nih.gov |
| Polarity | Impacts cell permeability through the ability to form intramolecular bonds and shield polar groups. acs.org | Linkers that facilitate folding to reduce the 3D polar surface area can enhance cell permeability. acs.org |
Mechanistic Insights into Protacs Derived from Lenalidomide 5 Co Peg1 C2 Azide
Facilitation of Ternary Complex Formation: Target Protein-PROTAC-E3 Ligase
The initial and pivotal step in the mechanism of a PROTAC derived from Lenalidomide-5'-CO-PEG1-C2-azide is the formation of a ternary complex, which consists of the target protein, the PROTAC itself, and the E3 ubiquitin ligase. The lenalidomide (B1683929) portion of the PROTAC binds specifically to Cereblon (CRBN), a substrate receptor component of the Cullin-RING ligase 4 (CRL4CRBN) E3 ligase complex. nih.govresearchgate.net Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding brings the target protein into close proximity with the E3 ligase, an event that would not naturally occur with high efficiency.
Lenalidomide and its analogues are known as "molecular glues" because they enhance and stabilize the interaction between CRBN and its natural or "neosubstrate" proteins. nih.govnih.gov This stabilization is crucial for the efficacy of the PROTAC. Research has shown that lenalidomide strengthens the interaction between CRBN and its substrates, such as Casein Kinase 1α (CK1α), by turning weak, transient intermolecular hydrogen bonds into more stable ones. nih.govnih.govchempartner.com This effect is achieved in part through hydrophobic shielding of the hydrogen bonds at the protein-protein interface, preventing water molecules from disrupting the interaction. nih.govnih.gov In the context of a PROTAC, the lenalidomide-derived moiety hijacks this intrinsic mechanism, promoting a stable association within the Target Protein-PROTAC-CRBN ternary complex, which is essential for the subsequent steps.
Table 1: Key Interactions in Ternary Complex Stabilization
| Interacting Residues (CRBN-CK1α) | Role of Lenalidomide | Consequence |
|---|---|---|
| CRBNN351–CK1αI37 | Shields interface from water | Strengthened H-bond |
| CRBNH357–CK1αT38 | Shields interface from water | Strengthened H-bond |
| CRBNW400–CK1αN39 | Shields interface from water | Strengthened H-bond |
Data derived from computational studies on the CRBN-lenalidomide-CK1α complex, which serves as a model for understanding PROTAC-mediated interactions. nih.gov
Conformational Changes and Induced Proximity in Ternary Complex Dynamics
The formation of the ternary complex is a prime example of chemically induced proximity, a powerful strategy in modern drug discovery. nih.gov By physically bridging the target protein and the E3 ligase, the PROTAC overcomes the kinetic and thermodynamic barriers that normally prevent their interaction. This induced proximity is not a static event; it involves dynamic conformational changes in both the proteins and the PROTAC linker.
Upon binding, the lenalidomide component settles into a specific pocket on CRBN. This binding event can induce subtle conformational adjustments in CRBN that create a new or enhanced binding surface for the target protein. The flexibility of the PEG linker in the this compound building block is also critical, as it allows the two ends of the PROTAC to adopt an optimal orientation for the stable assembly of the ternary complex. The stability of this complex is a key determinant of the PROTAC's efficiency. Studies on lenalidomide have shown a direct correlation between the robustness of the hydrogen bonds at the interface and the binding affinity of the ternary complex. nih.govnih.gov Therefore, the PROTAC does not simply bring the proteins together; it actively participates in creating a structurally favorable conformation for the subsequent enzymatic reaction.
Substrate Ubiquitination Kinetics and Efficiencies in the Presence of Lenalidomide-Based PROTACs
Once the stable ternary complex is formed, the CRL4CRBN E3 ligase is activated to perform its enzymatic function: tagging the target protein with ubiquitin. This process involves a cascade of enzymes. nih.gov The E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. nih.gov The formation of a polyubiquitin (B1169507) chain on the target protein serves as a recognition signal for its destruction.
The efficiency and kinetics of this ubiquitination process are directly influenced by the properties of the PROTAC. The stability of the ternary complex, governed by the factors described above, determines the duration and probability of a successful ubiquitin transfer. Lenalidomide itself has been shown to potently induce the ubiquitination of neosubstrates like CK1α and the transcription factors IKZF1 and IKZF3. nih.govnih.gov For instance, treatment of specific cancer cell lines with lenalidomide leads to a significant increase in the ubiquitination of IKZF1, which is followed by a reciprocal decrease in its total protein levels. nih.gov PROTACs derived from this compound are designed to replicate and redirect this potent activity toward a new protein of interest, effectively hijacking the CRBN machinery to tag it for degradation.
Table 2: Effects of Lenalidomide-Based Compounds on Substrate Ubiquitination and Degradation
| Compound | Substrate | Effect on Ubiquitination | Effect on Protein Level | Cell Context |
|---|---|---|---|---|
| Lenalidomide | IKZF1 | Increased nih.gov | Decreased nih.gov | MM1S Cells |
| Lenalidomide | CK1α | Increased nih.gov | Decreased nih.gov | del(5q) MDS Cells |
| CC-885 (Lenalidomide derivative) | CK1α | Increased chempartner.com | Decreased chempartner.com | In vitro assay |
This table summarizes findings from studies on lenalidomide and its derivatives, demonstrating the principle of induced ubiquitination that is harnessed by PROTACs.
Proteasomal Targeting and Subsequent Degradation Pathways
The final step in the PROTAC-mediated mechanism is the recognition and degradation of the polyubiquitinated target protein by the proteasome. The ubiquitin-proteasome system (UPS) is a major cellular pathway for controlled protein turnover. nih.gov The polyubiquitin chain attached to the target protein acts as a molecular "tag" that is recognized by the 26S proteasome, a large, multi-subunit protease complex.
Upon binding to the proteasome, the target protein is unfolded and threaded into the proteasome's catalytic core, where it is cleaved into small peptides. The ubiquitin units are typically recycled by deubiquitinating enzymes (DUBs) for use in subsequent rounds of protein tagging. nih.gov A key feature of PROTACs is their catalytic mode of action. After the target protein is delivered to the proteasome, the PROTAC is released and can recruit another target protein molecule to the E3 ligase. This cycle of ternary complex formation, ubiquitination, and degradation allows a single PROTAC molecule to induce the destruction of multiple target protein molecules, making them potent, event-driven therapeutics. nih.gov
Advanced Applications in Targeted Protein Degradation and Chemical Biology
Development of Novel PROTACs for Specific Target Proteins Using Lenalidomide-5'-CO-PEG1-C2-azide
The azide (B81097) group on this compound provides a versatile handle for synthesizing novel PROTACs. tenovapharma.com By coupling this building block with ligands that bind to specific proteins of interest, researchers can create degraders for a wide array of targets. The choice of the POI ligand dictates the specificity of the resulting PROTAC, while the lenalidomide (B1683929) moiety engages the CRBN E3 ligase to trigger degradation. researchgate.net
A prominent application of lenalidomide-based PROTACs is the degradation of oncogenic proteins, such as those in the bromodomain and extraterminal (BET) family, including BRD4. researchgate.net BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes like c-MYC. researchgate.net By conjugating a BET inhibitor, such as JQ1, to a lenalidomide-containing E3 ligase ligand, researchers have successfully created potent BRD4-degrading PROTACs. nih.gov These PROTACs have demonstrated anti-proliferative effects in various cancer cell lines, including those of multiple myeloma and neuroblastoma. researchgate.net The design of such PROTACs can be facilitated by using building blocks like this compound, which allows for the straightforward attachment of a BET-targeting warhead.
The utility of this compound extends beyond established targets like BRD4. The modularity of the PROTAC approach allows for the targeting of a vast range of proteins, provided a suitable ligand exists. nih.gov This has opened up avenues for targeting proteins previously considered "undruggable" due to the lack of a functional active site for inhibition. nih.govbeyondspringpharma.com The development of PROTACs using CRBN-recruiting moieties derived from lenalidomide has been successful for various targets, underscoring the potential of building blocks like this compound in expanding the scope of TPD. researchgate.net
Strategies for Modulating Neosubstrate Selectivity and Specificity with Lenalidomide Derivatives
A key consideration in the design of lenalidomide-based PROTACs is the modulation of neosubstrate selectivity. Lenalidomide and its parent compound, thalidomide (B1683933), are known to induce the degradation of a specific set of "neosubstrates" by altering the substrate specificity of CRBN. nih.govnih.gov While the degradation of some neosubstrates is therapeutically beneficial, off-target degradation can lead to unwanted effects. researchgate.netnih.gov
Research has shown that modifications to the lenalidomide scaffold can significantly impact neosubstrate degradation profiles. nih.govnih.gov For instance, substitutions at specific positions on the phthalimide (B116566) ring can reduce the degradation of certain zinc-finger proteins that are common off-targets of pomalidomide-based PROTACs. nih.gov Studies have demonstrated that even minor structural changes to immunomodulatory drugs (IMiDs) can alter the ternary complex interface between CRBN and a neosubstrate, leading to distinct degradation patterns. acs.orgbiorxiv.org These findings provide a roadmap for designing next-generation PROTACs with improved safety profiles by fine-tuning the structure of the CRBN-recruiting moiety.
The therapeutic effects of lenalidomide in certain hematological cancers are attributed to the CRBN-mediated degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netbeyondspringpharma.comnih.gov Lenalidomide promotes the interaction between these factors and CRBN, leading to their ubiquitination and subsequent proteasomal degradation. nih.govecancer.org Similarly, in del(5q) myelodysplastic syndrome (MDS), lenalidomide's efficacy is linked to the degradation of casein kinase 1α (CK1α). nih.govnih.gov
Recent studies have focused on creating lenalidomide derivatives with enhanced selectivity for these desired neosubstrates. For example, the introduction of a fluorine atom at the 6-position of lenalidomide has been shown to induce the selective degradation of IKZF1, IKZF3, and CK1α, while showing stronger anti-proliferative effects in multiple myeloma and MDS cell lines compared to the parent compound. nih.gov This highlights a key strategy for developing more effective and selective molecular glues and PROTACs.
Table 1: Effects of Lenalidomide and its Derivatives on Neosubstrate Degradation
| Compound | Key Neosubstrates Degraded | Therapeutic Relevance | Citation |
|---|---|---|---|
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, del(5q) MDS | beyondspringpharma.comnih.govnih.gov |
| Pomalidomide (B1683931) | IKZF1, IKZF3 | Multiple Myeloma | acs.org |
| 6-fluoro lenalidomide | IKZF1, IKZF3, CK1α (selective) | Potential for improved efficacy in hematological cancers | nih.gov |
| CC-885 | GSPT1 | Acute Myeloid Leukemia | nih.gov |
Beyond Degradation: Lenalidomide-Mediated Protein Sequestration (e.g., eIF3i)
Interestingly, the interaction between lenalidomide, CRBN, and a target protein does not always lead to degradation. A notable example is the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.govbiorxiv.org Research has shown that lenalidomide can induce the formation of a ternary complex between CRBN and eIF3i, leading to the sequestration of eIF3i from the larger eIF3 complex. nih.govnih.gov However, unlike canonical neosubstrates, eIF3i is not degraded in this context. biorxiv.org
This sequestration event has functional consequences, as it is associated with the antiangiogenic effects of lenalidomide. nih.gov The formation of the CRBN-lenalidomide-eIF3i complex can occur after the degradation of other substrates like IKZF1, suggesting it may contribute to the later-stage physiological effects of the drug. biorxiv.orgnih.gov The discovery of lenalidomide-mediated protein sequestration opens up new avenues for designing chemical adapters that can control protein function by altering their localization and interactions, rather than through degradation. nih.gov
Investigating the Impact on Cellular Pathways and Biological Processes
This compound is a specialized chemical probe designed for advanced applications in targeted protein degradation (TPD) and chemical biology. As a derivative of lenalidomide, it functions as a building block for the creation of proteolysis-targeting chimeras (PROTACs). The core principle behind its use lies in hijacking the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This is achieved by linking the lenalidomide part of the molecule, which binds to the E3 ubiquitin ligase cereblon (CRBN), to a ligand for a target protein via its terminal azide group. tenovapharma.com This tripartite complex formation—PROTAC, target protein, and E3 ligase—results in the ubiquitination and subsequent degradation of the target protein by the proteasome.
The impact of a PROTAC constructed using this compound on cellular pathways is therefore determined by the specific protein it is designed to degrade. The lenalidomide component serves to engage the CRBN-CRL4 ubiquitin ligase complex. nih.gov The biological consequences are a direct result of the depletion of the targeted protein.
The foundational mechanism of action for the lenalidomide moiety itself involves modulating the substrate specificity of the CRBN E3 ubiquitin ligase. This leads to the degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. nih.gov Furthermore, lenalidomide is known to induce the degradation of casein kinase 1A1 (CK1α), which is particularly effective in the treatment of myelodysplastic syndrome (MDS) with a 5q deletion. nih.govnih.gov
By utilizing this compound to create novel PROTACs, researchers can extend this degradation capability to a wide array of other proteins, thereby investigating their roles in various cellular processes. The azide group provides a versatile chemical handle for conjugation with different protein-targeting ligands through click chemistry. thermofisher.com
The downstream effects of using a PROTAC based on this building block can be widespread, influencing various signaling pathways and biological outcomes, depending on the function of the degraded target protein. The known effects of the parent compound, lenalidomide, offer a glimpse into the types of pathways that can be modulated. These include direct antitumor effects, interference with the tumor microenvironment, and enhancement of the host's immune responses. nih.gov
Detailed Research Findings
Research on lenalidomide and its derivatives has elucidated its influence on several key cellular pathways and processes. These findings are foundational to understanding the potential applications of PROTACs constructed from this compound.
Modulation of the Tumor Microenvironment:
Lenalidomide has been shown to significantly alter the tumor microenvironment. It can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov It also modulates the production of various cytokines, which are signaling molecules that play a critical role in cell communication within the tumor microenvironment. For example, it can decrease the production of pro-inflammatory and tumor-supporting cytokines such as TNF-α, IL-1, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov
Immunomodulatory Effects:
A key aspect of lenalidomide's activity is its ability to enhance the body's immune response against cancer cells. It can stimulate T-cells and Natural Killer (NK) cells, two types of immune cells that are critical for killing tumor cells. tocris.com Lenalidomide can increase the production of IL-2 and IL-15, which are important for the proliferation and activation of these immune cells. nih.gov This leads to enhanced antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells target and kill antibody-coated tumor cells. nih.gov
Direct Anti-Tumor Effects:
Lenalidomide exerts direct anti-proliferative and pro-apoptotic (cell death-inducing) effects on tumor cells. As mentioned, this is primarily achieved through the CRBN-mediated degradation of the transcription factors IKZF1 and IKZF3 in multiple myeloma cells. nih.gov The degradation of these factors disrupts essential survival pathways in these malignant cells. In del(5q) MDS, the degradation of CK1α leads to p53 activation and subsequent apoptosis of the malignant clone. nih.gov
The following tables summarize the key cellular pathways and biological processes affected by the lenalidomide moiety, which are in turn the targets for investigation and manipulation using PROTACs synthesized from this compound.
Table 1: Impact on Cellular Pathways
| Cellular Pathway | Effect of Lenalidomide Moiety | Key Protein Targets | Potential Consequence of PROTAC Action |
| Ubiquitin-Proteasome System | Hijacks the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov | Cereblon (CRBN) | Targeted degradation of a specific protein of interest linked to the PROTAC. |
| Transcription Factor Regulation | Induces degradation of key lymphoid transcription factors. nih.gov | Ikaros (IKZF1), Aiolos (IKZF3) | Inhibition of tumor cell proliferation and survival. |
| Cell Cycle Control | Can induce G2/M cell cycle arrest. bio-techne.com | Cdc25C | Apoptosis of cancer cells. |
| p53 Signaling | Activates p53 pathway in specific contexts (e.g., del(5q) MDS). nih.gov | Casein Kinase 1A1 (CK1α) | Selective elimination of malignant cells. |
| Wnt/β-catenin Signaling | Can impact Wnt signaling through CK1α degradation. thermofisher.com | β-catenin | Modulation of cell proliferation and differentiation. |
Table 2: Impact on Biological Processes
| Biological Process | Effect of Lenalidomide Moiety | Key Mediators | Potential Consequence of PROTAC Action |
| Angiogenesis | Inhibition of new blood vessel formation. nih.gov | VEGF, FGF | Suppression of tumor growth and metastasis. |
| Immunomodulation | T-cell and NK-cell activation. tocris.com | IL-2, IL-15, CD28 | Enhanced anti-tumor immunity. |
| Cytokine Production | Modulation of pro- and anti-inflammatory cytokines. nih.gov | TNF-α, IL-1, IL-6, IL-10 | Alteration of the tumor microenvironment. |
| Apoptosis | Induction of programmed cell death in malignant cells. tocris.com | Caspases | Elimination of cancerous cells. |
| Cell Adhesion | Downregulation of adhesion molecules. nih.gov | Integrins, ICAM-1 | Reduced tumor cell adhesion and migration. |
By designing PROTACs that target other proteins for degradation, the scope of these biological effects can be significantly expanded, allowing for the investigation and potential therapeutic targeting of a wide range of diseases.
Investigative Methodologies and Analytical Approaches for Lenalidomide 5 Co Peg1 C2 Azide Protacs
Biochemical and Biophysical Techniques for Characterizing Protein-PROTAC Interactions
A fundamental aspect of evaluating a Lenalidomide-5'-CO-PEG1-C2-azide based PROTAC is to ascertain its binding affinity to both the E3 ligase component, Cereblon (CRBN), and the target Protein of Interest (POI).
In Vitro Binding Assays for Ligand-CRBN and Ligand-POI Interactions
Various in vitro binding assays are employed to quantify the interaction between the PROTAC and its respective protein partners. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for determining the binding affinities (K D values) and thermodynamic parameters of these interactions. For instance, a study on lenalidomide (B1683929) analogues demonstrated that modifications to the lenalidomide scaffold can significantly impact binding affinity to CRBN and its neosubstrates. nih.gov Competitive binding assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), are also utilized. In these assays, a known fluorescent ligand for CRBN competes with the PROTAC, and a decrease in the FRET signal indicates successful binding of the PROTAC. For example, the IC50 values for pomalidomide (B1683931) and lenalidomide in a TR-FRET binding assay for CRBN were reported to be 1.2 μM and 1.5 μM, respectively. nih.gov
| Assay Type | Principle | Information Gained | Example Application |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates. | Quantifying the binding of a Lenalidomide-based PROTAC to immobilized CRBN or POI. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Characterizing the thermodynamic profile of the PROTAC binding to CRBN and the POI. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore when in close proximity. | Competitive binding and IC 50 values. | Determining the ability of a Lenalidomide-based PROTAC to displace a known fluorescent ligand from CRBN. |
| In Vitro Pull-down Assay | Utilizes immobilized recombinant proteins to capture interacting partners from a solution. | Qualitative assessment of binding interactions. | Validating the binding of a PROTAC to both CRBN and the POI. nih.gov |
Structural Biology Approaches to Elucidate Ternary Complex Formation
Understanding the three-dimensional architecture of the ternary complex—comprising the POI, the this compound derived PROTAC, and CRBN—is crucial for rational drug design and optimization. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing these complexes at an atomic level.
Structural studies of lenalidomide and its analogues in complex with CRBN and neosubstrates like casein kinase 1α (CK1α) and GSPT1 have provided significant insights. nih.govresearchgate.net These studies reveal that the immunomodulatory drug (IMiD) binds within a hydrophobic pocket of CRBN, altering its surface to recruit neosubstrates. nih.govnih.gov The crystal structure of the DDB1-CRBN-lenalidomide-CK1α complex, for instance, shows that both CRBN and lenalidomide contribute to the binding interface for a β-hairpin loop in CK1α. researchgate.netresearchgate.net This highlights the cooperative nature of ternary complex formation. The total buried surface area in the CRBN:lenalidomide:CK1α ternary complex has been estimated at 1830 Ų. nih.gov Such structural information is invaluable for designing linkers of optimal length and composition to improve the stability and selectivity of the ternary complex. researchgate.net Molecular modeling, based on existing crystal structures like that of the Casein-CRBN complex (PDB ID: 5FQD), can also be used to predict the binding modes of new PROTACs. researchgate.net
Cell-Based Assays for Evaluating Protein Degradation and Cellular Effects
Following the confirmation of in vitro binding, it is essential to assess the PROTAC's activity within a cellular context.
Immunoblotting and Quantitative Proteomics for Protein Level Assessment
The primary function of a PROTAC is to induce the degradation of the target POI. Immunoblotting (Western blotting) is a standard technique used to qualitatively and semi-quantitatively measure the levels of the target protein in cells treated with the PROTAC. A dose-dependent reduction in the protein band intensity indicates successful degradation.
For a more comprehensive and unbiased analysis, quantitative proteomics techniques, such as tandem mass tag (TMT)-based proteomics, are employed. nih.gov This allows for the global investigation of protein degradation, confirming the selectivity of the PROTAC for the intended POI and identifying any off-target effects. For example, TMT-based quantitative proteomics was used to investigate global protein degradation by 6-position-modified lenalidomides. nih.gov Recent studies have also utilized quantitative proteomics to understand mechanisms of lenalidomide resistance in multiple myeloma cells, identifying changes in protein expression and post-translational modifications. nih.gov
| Technique | Principle | Information Gained | Example Application |
| Immunoblotting (Western Blot) | Uses specific antibodies to detect proteins that have been separated by size. | Semi-quantitative assessment of target protein levels. | Observing the reduction of a specific POI band in cell lysates after treatment with a Lenalidomide-based PROTAC. researchgate.net |
| Quantitative Proteomics (e.g., TMT, SILAC) | Uses isotopic labeling to accurately quantify changes in protein abundance across different samples. | Global, unbiased quantification of protein degradation, assessment of selectivity, and identification of off-target effects. | Comparing the proteome of cells treated with a PROTAC to untreated cells to identify all degraded proteins. nih.gov |
| In-Cell ELISA | An enzyme-linked immunosorbent assay performed on fixed and permeabilized cells. | Quantitative measurement of intracellular protein levels in a high-throughput format. | Quantifying the dose-dependent degradation of a target protein in response to a PROTAC. nih.gov |
Cellular Viability and Proliferation Assays (in the context of mechanistic studies)
To understand the functional consequences of POI degradation, cellular viability and proliferation assays are performed. These assays help to determine if the degradation of the target protein leads to the desired biological outcome, such as the inhibition of cancer cell growth.
Commonly used assays include those that measure metabolic activity, such as the MTT or CellTiter-Glo® assays, which are often indicative of the number of viable cells. nih.govpromega.com The CellTiter-Glo® Luminescent Cell Viability Assay, for instance, measures intracellular ATP levels, with the light output being directly proportional to the number of living cells. nih.govpromega.com These assays can be used to generate dose-response curves and calculate GI₅₀ (growth inhibition 50) or IC₅₀ (half-maximal inhibitory concentration) values, providing a quantitative measure of the PROTAC's potency. researchgate.net It is important to perform these assays in relevant cell lines, such as multiple myeloma (MM) or 5q myelodysplastic syndrome (5q MDS) cell lines for lenalidomide-based PROTACs, to assess their anti-proliferative effects. nih.gov
Chemical Proteomics and Activity-Based Profiling for Target and Substrate Identification
Chemical proteomics serves as a powerful tool for identifying the cellular targets and off-targets of a PROTAC. This approach often involves synthesizing a tagged version of the PROTAC, for example, by incorporating a photo-affinity label and an enrichment handle like an alkyne group. researchgate.netnih.gov This "probe" can then be used in pull-down experiments from cell lysates. After cross-linking (if a photo-affinity label is used) and enrichment (e.g., via click chemistry to an azide-functionalized resin), the bound proteins are identified by mass spectrometry. nih.gov
This methodology was successfully used to develop a "photo-lenalidomide" probe to identify the cellular targets of lenalidomide. researchgate.net Such approaches are crucial for confirming that the PROTAC engages the intended POI within the complex cellular environment and for uncovering any unanticipated interactions that could lead to off-target effects or provide new therapeutic opportunities. Activity-based protein profiling (ABPP) can also be employed to assess how the degradation of the POI affects the activity of other proteins or pathways within the cell.
High-Throughput Screening Methodologies for PROTAC Optimization
The optimization of Proteolysis Targeting Chimeras (PROTACs) is a complex process that often necessitates the screening of extensive compound libraries to identify candidates with the desired potency, selectivity, and degradation kinetics. High-throughput screening (HTS) methodologies are therefore indispensable tools in the development of PROTACs, including those synthesized using building blocks like this compound. These advanced screening techniques enable the rapid evaluation of large numbers of PROTAC molecules, significantly accelerating the discovery and optimization of novel protein degraders.
A variety of HTS assays have been developed to quantify the degradation of a target protein. These methodologies can be broadly categorized into cell-based and biochemical assays. The choice of a specific HTS method often depends on factors such as the nature of the target protein, the desired throughput, and the specific parameters being optimized.
One of the most common HTS approaches involves the use of engineered reporter systems. In this strategy, the target protein is fused to a reporter protein, such as luciferase or a fluorescent protein. The degradation of the target protein can then be indirectly measured by monitoring the decrease in the reporter signal. This method is highly amenable to HTS formats and allows for the rapid screening of large PROTAC libraries.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another powerful HTS tool for PROTAC optimization. nih.gov These assays measure the proximity of two molecules, typically an antibody recognizing the target protein and an antibody recognizing a component of the E3 ligase complex. The formation of a productive PROTAC-induced ternary complex brings the two antibodies into close proximity, resulting in a FRET signal. This allows for the direct assessment of ternary complex formation, a critical step in the mechanism of action of PROTACs.
Mass spectrometry-based proteomics has also emerged as a robust and unbiased HTS methodology for PROTAC optimization. thermofisher.com Techniques such as Label-Free Quantitation Data-Independent Acquisition (LFQ-DIA) allow for the global and quantitative analysis of the proteome in response to PROTAC treatment. thermofisher.com This approach not only confirms the degradation of the intended target but also provides valuable information on the selectivity of the PROTAC by monitoring the levels of other proteins in the cell. thermofisher.com The advancement of mass spectrometry instrumentation has enabled unprecedented speed in TPD compound screening while maintaining good proteome coverage and reliable quantitation. thermofisher.com
Furthermore, high-content imaging and flow cytometry-based assays offer a multiparametric approach to PROTAC screening. nih.gov These methods can simultaneously measure multiple cellular parameters, including protein levels, cell viability, and the induction of apoptosis, providing a more comprehensive understanding of the cellular effects of the PROTACs being screened.
The development of miniaturized HTS platforms has further revolutionized PROTAC optimization. nih.gov These platforms enable the synthesis and screening of PROTAC libraries in a microplate format, significantly reducing the amount of reagents required and increasing the throughput of the screening process. nih.gov
Interactive Data Table: High-Throughput Screening Methodologies for PROTAC Optimization
| Methodology | Principle | Advantages | Disadvantages |
| Reporter Gene Assays | Indirectly measures target protein degradation by monitoring the signal from a fused reporter protein (e.g., luciferase, fluorescent protein). | High-throughput, relatively simple and cost-effective. | Can be prone to artifacts due to the fusion tag; does not directly measure degradation of the endogenous protein. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of antibodies recognizing the target protein and the E3 ligase, indicating ternary complex formation. nih.gov | Homogeneous assay format, direct measure of a key mechanistic step. nih.gov | Requires specific antibodies and labeled reagents; can be expensive. |
| Mass Spectrometry-based Proteomics (e.g., LFQ-DIA) | Globally and quantitatively analyzes the proteome to measure target degradation and selectivity. thermofisher.com | Unbiased, provides global selectivity information, high sensitivity. thermofisher.com | Lower throughput than reporter assays, requires specialized instrumentation and expertise. thermofisher.com |
| High-Content Imaging | Simultaneously measures multiple cellular parameters, including protein levels and localization, in individual cells. | Provides rich, multi-parametric data; allows for spatial resolution. | Lower throughput, complex data analysis. |
| Flow Cytometry | Measures protein levels in a high-throughput manner in a population of cells. nih.gov | High-throughput, can be used for multiplexed analysis. | Indirect measurement of protein levels; may require cell fixation and permeabilization. |
| Split Luciferase Systems | Utilizes the reassembly of split luciferase fragments upon PROTAC-induced protein proximity to generate a luminescent signal. nih.gov | High sensitivity and dynamic range. youtube.com | Requires genetic engineering of the target protein. youtube.com |
The optimization of PROTACs derived from this compound and other building blocks relies heavily on these HTS methodologies. The azide (B81097) functional group on this particular building block allows for its efficient incorporation into a diverse range of PROTAC molecules through click chemistry. The resulting PROTAC libraries can then be subjected to the aforementioned HTS assays to identify lead compounds with optimal degradation activity and selectivity. The data generated from these screens are crucial for establishing structure-activity relationships and guiding the iterative process of PROTAC design and refinement.
Future Directions and Emerging Frontiers in Lenalidomide Azide Research
Rational Design of Next-Generation Lenalidomide-Based Degraders with Enhanced Properties
The design of next-generation proteolysis-targeting chimeras (PROTACs) is moving beyond trial-and-error approaches towards a more rational and property-based optimization. rsc.org For lenalidomide-based degraders, this involves fine-tuning each component of the PROTAC architecture—the lenalidomide (B1683929) core, the linker, and the warhead—to achieve superior potency, selectivity, and drug-like properties.
One key area of research is the modification of the lenalidomide scaffold itself. Studies have shown that modifications at the 6-position of the lenalidomide molecule can control neosubstrate selectivity. For instance, 6-fluoro lenalidomide has been shown to induce the selective degradation of IKZF1, IKZF3, and CK1α, which are crucial targets in anti-cancer therapy, and exhibited stronger anti-proliferative effects in multiple myeloma cell lines compared to the parent lenalidomide. nih.gov Such findings open the door for creating a new generation of lenalidomide-based degraders with tailored degradation profiles to maximize therapeutic efficacy and minimize off-target effects.
The rational design process is also heavily focused on optimizing the physicochemical properties of PROTACs to improve their oral bioavailability and cell permeability. This is a significant challenge given the often large and complex nature of these molecules. By systematically modifying the linker and the E3 ligase ligand, researchers aim to create degraders with improved pharmacokinetic profiles.
| Compound | Modification | Observed Effect | Reference |
| 6-fluoro lenalidomide | Fluorine at the 6-position of lenalidomide | Selective degradation of IKZF1, IKZF3, and CK1α; enhanced anti-proliferative effects | nih.gov |
| Lenalidomide-based PROTACs | Modification of the lenalidomide core | Controlled neosubstrate selectivity | nih.gov |
Expanding the Scope of E3 Ligase Engagement Beyond CRBN for Diverse TPD
While lenalidomide and its derivatives effectively hijack the Cereblon (CRBN) E3 ligase, the vast majority of the over 600 E3 ligases in the human proteome remain unexploited for TPD. mdpi.comnih.govnih.gov Over-reliance on CRBN and von Hippel-Lindau (VHL) for PROTAC development presents limitations, including potential resistance mechanisms and cell-type specific expression of these ligases. mdpi.com Therefore, a major frontier in TPD research is the discovery and validation of novel E3 ligase ligands to diversify the toolbox for protein degradation.
The development of new E3 ligase ligands will enable the creation of PROTACs with novel degradation capabilities and potentially improved tissue-specific activity. Researchers are actively exploring ligands for other E3 ligases such as MDM2, IAPs (inhibitor of apoptosis proteins), and KEAP1. mdpi.comnih.govfrontiersin.org For example, a highly selective and noncovalent KEAP1 ligand has been used to develop a PROTAC that degrades BRD3 and BRD4. mdpi.com The identification of new E3 ligase ligands is being pursued through various methods, including high-throughput screening assays. nih.gov
The expansion of the E3 ligase repertoire will allow for the development of PROTACs that can overcome resistance to CRBN-based degraders and target proteins that were previously intractable. mdpi.com This will significantly broaden the applicability of TPD in various diseases.
| E3 Ligase | Significance | Reference |
| CRBN | Most commonly used E3 ligase for lenalidomide-based PROTACs | nih.govfrontiersin.org |
| VHL | Another widely used E3 ligase in PROTAC development | nih.govfrontiersin.org |
| MDM2 | A target for developing new E3 ligase ligands for PROTACs | frontiersin.orgfrontiersin.org |
| IAP | A family of proteins being explored for PROTAC development | nih.govfrontiersin.org |
| KEAP1 | A more recently utilized E3 ligase for PROTACs | mdpi.com |
Development of Advanced Linker Chemistries and Architectures
The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader. nih.gov While simple polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used, research is now focused on developing more sophisticated linker chemistries and architectures. nih.govnih.gov
Advanced linkers can impart rigidity or flexibility to the PROTAC molecule, which can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov For example, the use of rigid, polar linkers has been shown to improve the pharmacokinetic properties of PROTACs. nih.gov Other innovative linker strategies include the incorporation of photoswitchable elements, which allow for spatiotemporal control of PROTAC activity, and the development of macrocyclic PROTACs with enhanced target selectivity. nih.govnih.gov
The "clickable" azide (B81097) group in "Lenalidomide-5'-CO-PEG1-C2-azide" is a prime example of advanced linker chemistry. medchemexpress.com This functional group allows for the easy and efficient conjugation of the lenalidomide-linker moiety to a wide range of target-binding warheads using click chemistry, facilitating the rapid generation of PROTAC libraries for screening and optimization. nih.gov
| Linker Type | Key Feature | Impact on PROTAC Properties | Reference |
| PEG/Alkyl Chains | Flexible and synthetically accessible | Modulate solubility and permeability | nih.govnih.gov |
| Rigid Linkers | Constrain the conformation of the PROTAC | Can improve pharmacokinetic properties | nih.gov |
| Photoswitchable Linkers | Light-activated control of PROTAC activity | Spatiotemporal control of degradation | nih.gov |
| Clickable Linkers | Contain reactive handles for easy conjugation | Facilitate rapid synthesis of PROTAC libraries | nih.govmedchemexpress.com |
| Macrocyclic Linkers | Cyclized linker structure | Can increase target selectivity | nih.gov |
Integration of Lenalidomide-Azide Chemical Probes in Complex Biological Systems
Lenalidomide-azide chemical probes, such as "this compound," are invaluable tools for studying the complex biology of targeted protein degradation within living systems. The azide handle allows for the attachment of various reporter tags, such as fluorophores or biotin, enabling a wide range of applications in chemical biology. medchemexpress.comrsc.org
One powerful application is the use of these probes for target identification and validation. For instance, photo-affinity labeling with probes like photo-lenalidomide, which incorporates a photo-reactive group and an enrichment handle, has been used to identify novel cellular targets of lenalidomide. biorxiv.orgbiorxiv.org In one study, photo-lenalidomide was used to capture known targets like IKZF1 and CRBN from multiple myeloma cells and also identified a new target, eIF3i, in HEK293T cells. biorxiv.org
These chemical probes also allow for the visualization of PROTACs within cells, providing insights into their subcellular localization and interaction with target proteins. rsc.org The ability to track these molecules in real-time within complex biological environments is crucial for understanding their mechanism of action and for optimizing their design. Furthermore, clickable probes can be used in conjunction with advanced imaging techniques to study biological systems at a molecular level. nih.gov
| Probe Type | Application | Key Finding | Reference |
| Photo-lenalidomide | Target identification in live cells | Identified eIF3i as a novel target of the lenalidomide-CRBN complex | biorxiv.orgbiorxiv.org |
| Clickable imaging probes | Visualization of small molecules in cells | Allows for tracking subcellular distribution and target engagement | rsc.org |
Synergistic Applications with Other Chemical Biology Tools and Modalities
The therapeutic potential of lenalidomide-based degraders can be enhanced through synergistic combinations with other treatment modalities. nih.gov This is a rapidly growing area of research aimed at overcoming drug resistance and improving patient outcomes.
For example, lenalidomide has shown synergistic effects when combined with monoclonal antibodies like rituximab (B1143277) in the treatment of certain lymphomas. nih.govpharmacytimes.com The immunomodulatory effects of lenalidomide, which include enhancing T-cell and NK-cell function, can complement the action of antibody-based therapies. nih.gov Similarly, combinations of lenalidomide with proteasome inhibitors have become a standard of care in multiple myeloma, despite the seemingly contradictory mechanisms of action. nih.govnih.gov
The development of lenalidomide-azide probes also opens up possibilities for novel combination therapies. These probes can be used to design bifunctional molecules that not only degrade a target protein but also carry a second therapeutic payload, such as a cytotoxic agent or an imaging agent. This approach could lead to the development of highly targeted and potent anti-cancer therapies.
| Combination Therapy | Disease Context | Observed Synergy | Reference |
| Lenalidomide + Rituximab | Follicular Lymphoma | Similar efficacy to chemo with better safety profile | nih.govpharmacytimes.com |
| Lenalidomide + Proteasome Inhibitors | Multiple Myeloma | Standard of care, improved outcomes | nih.govnih.gov |
| Lenalidomide + Azacitidine | Acute Myeloid Leukemia | Novel salvage therapy | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
